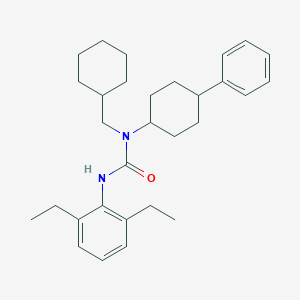

trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea

説明

Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea, also known as DPCPX, is a highly selective antagonist for the adenosine A1 receptor. Adenosine receptors are G protein-coupled receptors that play a crucial role in various physiological processes such as neurotransmission, cardiovascular function, and immune response. DPCPX has been widely used in scientific research to elucidate the role of adenosine A1 receptors in various biological processes.

作用機序

Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea acts as a competitive antagonist for the adenosine A1 receptor. Adenosine A1 receptors are widely distributed in the brain, heart, and immune system, and their activation leads to the inhibition of adenylate cyclase and a decrease in intracellular cAMP levels. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea binds to the adenosine A1 receptor and prevents the binding of adenosine, leading to an increase in cAMP levels and the activation of downstream signaling pathways.

Biochemical and Physiological Effects:

trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to have a range of biochemical and physiological effects depending on the tissue or organ system being studied. In the brain, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to increase neuronal excitability and synaptic transmission, leading to enhanced cognitive function and memory consolidation. In the heart, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to increase heart rate and contractility, leading to improved cardiovascular function. In the immune system, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to modulate the release of cytokines and chemokines, leading to altered immune responses.

実験室実験の利点と制限

Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has several advantages as a research tool. It is highly selective for the adenosine A1 receptor, making it a useful tool for studying the specific effects of adenosine A1 receptor activation. It is also relatively stable and can be easily synthesized in the laboratory. However, trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has some limitations as a research tool. It has a relatively short half-life and can be rapidly metabolized in vivo, making it difficult to use in long-term studies. Additionally, it has been shown to have some off-target effects on other adenosine receptors, which can complicate data interpretation.

将来の方向性

There are several future directions for research on trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea and adenosine A1 receptors. One area of research is the role of adenosine A1 receptors in neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to have neuroprotective effects in animal models of these diseases, and further research is needed to elucidate the underlying mechanisms. Another area of research is the role of adenosine A1 receptors in pain perception and analgesia. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been shown to modulate pain perception in animal models, and further research is needed to determine its potential as a therapeutic target for pain management. Finally, there is a need for the development of more selective and stable adenosine A1 receptor antagonists that can be used in long-term studies in vivo.

科学的研究の応用

Trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been extensively used in scientific research to investigate the role of adenosine A1 receptors in various physiological processes. It has been shown to have a high affinity for the adenosine A1 receptor and is highly selective compared to other adenosine receptor antagonists. trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea has been used to study the effects of adenosine A1 receptor activation on neuronal excitability, synaptic transmission, and plasticity in the brain. It has also been used to study the role of adenosine A1 receptors in cardiovascular function, immune response, and sleep regulation.

特性

CAS番号 |

145410-51-1 |

|---|---|

製品名 |

trans-N-(2,6-Diethylphenyl)-N'-cyclohexylmethyl-N'-(4-phenylcyclohexyl)urea |

分子式 |

C30H42N2O |

分子量 |

446.7 g/mol |

IUPAC名 |

1-(cyclohexylmethyl)-3-(2,6-diethylphenyl)-1-(4-phenylcyclohexyl)urea |

InChI |

InChI=1S/C30H42N2O/c1-3-24-16-11-17-25(4-2)29(24)31-30(33)32(22-23-12-7-5-8-13-23)28-20-18-27(19-21-28)26-14-9-6-10-15-26/h6,9-11,14-17,23,27-28H,3-5,7-8,12-13,18-22H2,1-2H3,(H,31,33) |

InChIキー |

JEGOWZPPTDFWFH-UHFFFAOYSA-N |

SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)N(CC2CCCCC2)C3CCC(CC3)C4=CC=CC=C4 |

正規SMILES |

CCC1=C(C(=CC=C1)CC)NC(=O)N(CC2CCCCC2)C3CCC(CC3)C4=CC=CC=C4 |

同義語 |

1-(cyclohexylmethyl)-3-(2,6-diethylphenyl)-1-(4-phenylcyclohexyl)urea |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl (2S)-3-(5-acetyloxy-2-trimethylstannylphenyl)-2-[(2,2,2-trifluoroacetyl)amino]propanoate](/img/structure/B115997.png)

![N-[2-[2-(2-aminoethylamino)ethylamino]ethyl]acetamide](/img/structure/B116019.png)

![Ethyl 3-[3-(3-ethoxy-3-oxoprop-1-enyl)-5-(hydroxymethyl)phenyl]prop-2-enoate](/img/structure/B116022.png)